

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-methoxybenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 2-methoxybenzoate**

Cat. No.: **B147192**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of **Methyl 2-methoxybenzoate**, a compound of interest in various scientific and industrial applications, including as a flavoring agent, in fragrances, and as an intermediate in the synthesis of pharmaceuticals.^{[1][2]} This document outlines the key physical constants of **Methyl 2-methoxybenzoate** and details the experimental methodologies for their determination, ensuring accuracy and reproducibility in a laboratory setting.

Physicochemical Data of Methyl 2-methoxybenzoate

The accurate determination of the boiling and melting points of a substance is crucial for its identification, purity assessment, and the design of chemical processes. The following table summarizes the reported values for **Methyl 2-methoxybenzoate**.

Physical Property	Value	Conditions
Boiling Point	254.00 - 255.00 °C	@ 760.00 mm Hg
248 °C	(literature value)	
246 - 248 °C		
Melting Point	48.00 - 49.00 °C	@ 760.00 mm Hg

Experimental Protocols for Physical Property Determination

The following sections detail the standardized experimental procedures for determining the boiling and melting points of a chemical compound such as **Methyl 2-methoxybenzoate**.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Principle: A small, finely powdered sample of the solid is heated slowly at a controlled rate. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Thermometer (calibrated)
- Spatula
- Mortar and pestle (optional, for grinding crystals)

Procedure:

- **Sample Preparation:** A small amount of the solid sample is placed on a clean, dry surface. The open end of a capillary tube is pushed into the sample, trapping a small amount of the solid. The tube is then inverted and tapped gently to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.[\[3\]](#)
- **Apparatus Setup:** The capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned so that the bulb is level with the sample.

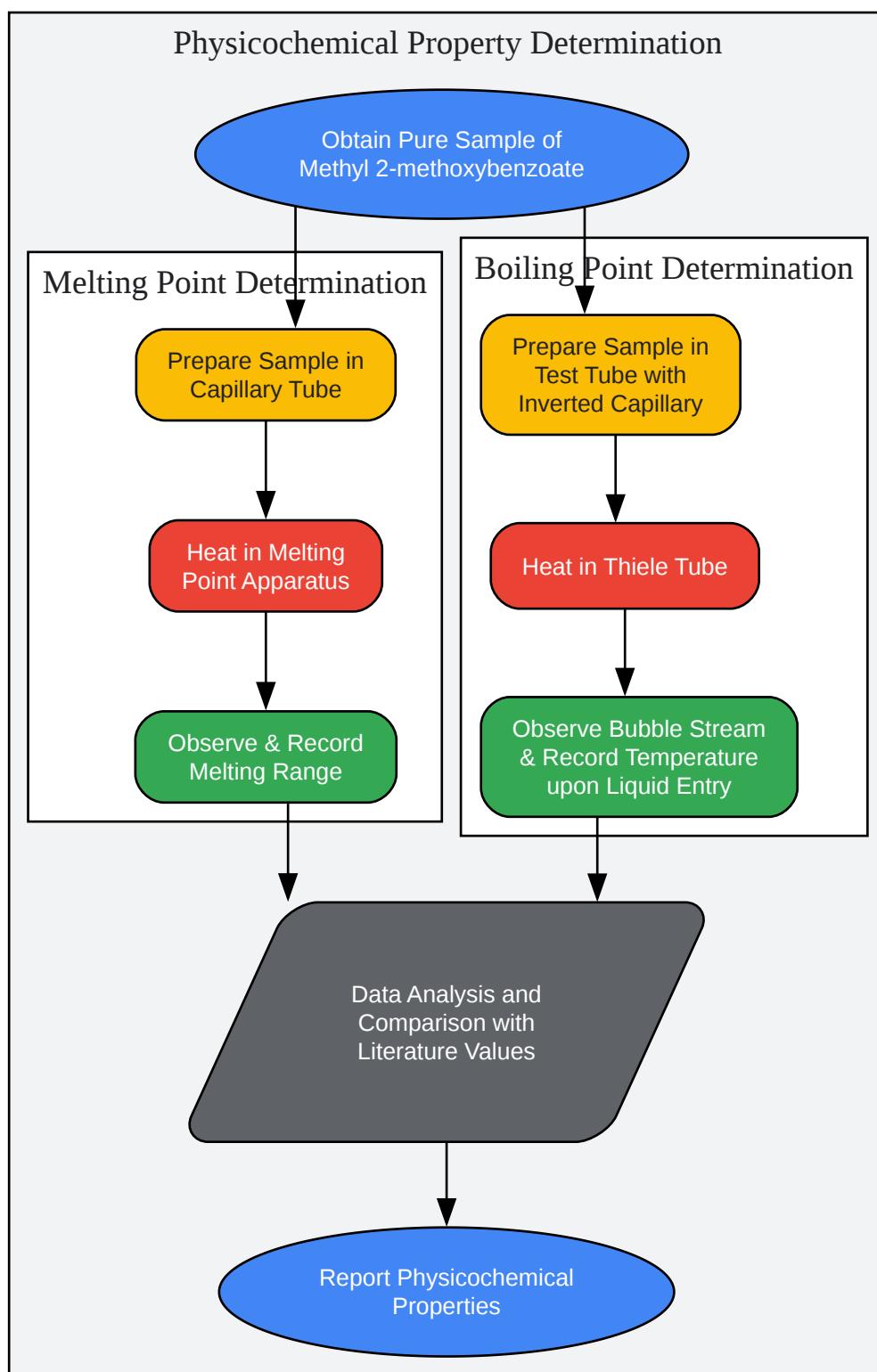
- Heating: The sample is heated rapidly to a temperature about 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate temperature reading.
- Observation: The sample is observed through the magnifying lens of the apparatus. The temperature at which the first visible drop of liquid forms is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.
- Purity Check: A narrow melting point range (typically 0.5-2°C) is indicative of a pure compound. Impurities tend to lower and broaden the melting range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The normal boiling point is measured at an atmospheric pressure of 760 mm Hg.

Principle: A small amount of the liquid is heated, and the temperature at which the liquid and vapor phases are in equilibrium is measured. The Thiele tube method is a common and effective technique for micro-scale boiling point determination.

Apparatus:


- Thiele tube
- Heat-resistant oil (e.g., mineral oil)
- Small test tube (e.g., Durham tube)
- Capillary tube (sealed at one end)
- Thermometer (calibrated)
- Bunsen burner or other heat source
- Clamp and stand

Procedure:

- **Sample Preparation:** A few drops of the liquid sample are placed into the small test tube. A capillary tube, with its sealed end up, is placed into the test tube containing the liquid.
- **Apparatus Setup:** The test tube is attached to the thermometer using a rubber band or a small piece of tubing. The thermometer and attached test tube are then clamped so that they are immersed in the oil within the Thiele tube. The top of the test tube should be above the oil level.
- **Heating:** The side arm of the Thiele tube is gently heated with a Bunsen burner. The shape of the Thiele tube allows for the circulation of the oil, ensuring uniform heating.
- **Observation:** As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a steady and rapid stream of bubbles is observed.
- **Temperature Reading:** The heat source is removed, and the apparatus is allowed to cool. The stream of bubbles will slow down and eventually stop. The moment the liquid begins to enter the capillary tube, the temperature is recorded. This temperature is the boiling point of the liquid.^[4]

Logical Workflow for Physicochemical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the melting and boiling points of a chemical substance like **Methyl 2-methoxybenzoate**.

[Click to download full resolution via product page](#)

Caption: Workflow for determining the melting and boiling points.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-methoxybenzoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147192#boiling-point-and-melting-point-of-methyl-2-methoxybenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com